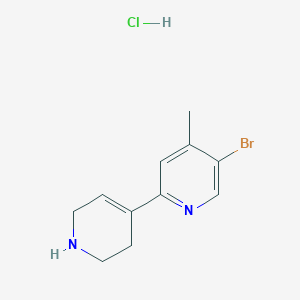

5-Bromo-4-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyridine hydrochloride

Description

5-Bromo-4-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyridine hydrochloride is a heterocyclic compound featuring a pyridine core substituted with bromo (Br) and methyl (CH₃) groups at positions 5 and 4, respectively. The 2-position is occupied by a 1,2,3,6-tetrahydropyridin-4-yl (THP) group, a partially saturated pyridine derivative. The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical research.

Properties

Molecular Formula |

C11H14BrClN2 |

|---|---|

Molecular Weight |

289.60 g/mol |

IUPAC Name |

5-bromo-4-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyridine;hydrochloride |

InChI |

InChI=1S/C11H13BrN2.ClH/c1-8-6-11(14-7-10(8)12)9-2-4-13-5-3-9;/h2,6-7,13H,3-5H2,1H3;1H |

InChI Key |

UELDWRDABBAPIU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1Br)C2=CCNCC2.Cl |

Origin of Product |

United States |

Preparation Methods

Halogenation of Pyridine Derivatives

A key initial step involves selective bromination of 4-methylpyridine derivatives to yield 5-bromo-4-methylpyridine intermediates. According to patent literature, this can be achieved by treating 4-aminopyridine dissolved in hydrobromic acid with bromine at low temperatures (0 to 10 °C), followed by diazotization with sodium nitrite at 0 to 5 °C and subsequent warming to 50 °C to generate the brominated pyridine core.

Formation of Tetrahydropyridine Moiety

The tetrahydropyridine ring (1,2,3,6-tetrahydropyridine) can be introduced via reduction of pyridinium salts or through nucleophilic substitution and cyclization reactions:

- The acid salt of 4-halopyridine is alkylated with suitable alkylating agents to form N-substituted pyridinium salts.

- These intermediates are reduced using appropriate reducing agents to yield tetrahydropyridine intermediates.

- Protection of the amine group as carbamates (e.g., benzyl carbamate) facilitates subsequent transformations.

Protection and Deprotection Steps

Protection of the secondary amine in the tetrahydropyridine ring is commonly accomplished using tert-butoxycarbonyl (BOC) groups in the presence of a base and suitable solvents. This step prevents side reactions during cross-coupling and other functional group manipulations. Deprotection is achieved under acidic conditions to regenerate the free amine.

Cross-Coupling Reactions

The coupling of the BOC-protected tetrahydropyridine intermediate with boron-containing reagents (such as bispinacolato borane) in the presence of palladium or other transition metal catalysts enables the formation of the final substituted pyridine structure. This step is crucial for installing the tetrahydropyridin-4-yl substituent at the 2-position of the pyridine ring.

Formation of Hydrochloride Salt

The final compound is converted into its hydrochloride salt by bubbling hydrogen chloride gas through a solution of the free base in an organic solvent such as dichloromethane. This step enhances the compound's solubility and stability for further applications.

Reaction Scheme Summary Table

| Step | Reaction Type | Reagents/Conditions | Outcome/Intermediate |

|---|---|---|---|

| 1 | Bromination | 4-Aminopyridine, Hydrobromic acid, Bromine, NaNO2, 0–50 °C | 5-Bromo-4-aminopyridine intermediate |

| 2 | Alkylation | Alkylating agent, suitable solvent | N-substituted pyridinium salt |

| 3 | Reduction | Reducing agent (e.g., NaBH4 or catalytic hydrogenation) | Tetrahydropyridine intermediate |

| 4 | Carbamate protection | Benzyl chloroformate, ambient temperature, 12 h | Benzyl carbamate-protected intermediate |

| 5 | Deprotection and salt formation | Acidic conditions, reflux, HCl gas bubbling | 5-Bromo-4-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyridine hydrochloride |

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyridine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Organometallic reagents like Grignard reagents or organolithium compounds.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Neuroprotective Applications

Research indicates that 5-Bromo-4-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyridine hydrochloride exhibits neuroprotective properties. It has been evaluated for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's interaction with acetylcholinesterase (AChE) and glycogen synthase kinase 3β (GSK-3β) suggests it may help in improving cognitive functions and reducing neuroinflammation .

Table 1: Biological Activity of 5-Bromo-4-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyridine Hydrochloride

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against various pathogens. Its structural similarities to known antimicrobial agents enhance its potential as a therapeutic candidate.

Organic Synthesis

5-Bromo-4-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyridine hydrochloride serves as an important intermediate in organic synthesis. Its reactivity allows for the formation of diverse chemical entities through various reactions such as nucleophilic substitutions and coupling reactions. The bromine atom facilitates these reactions by acting as a leaving group.

Table 2: Synthetic Routes Involving 5-Bromo-4-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyridine Hydrochloride

| Reaction Type | Description | Outcome |

|---|---|---|

| Nucleophilic Substitution | Reaction with nucleophiles | Formation of substituted derivatives |

| Coupling Reactions | Cross-coupling with aryl halides | Synthesis of complex aromatic compounds |

Case Study 1: Neuroprotective Evaluation

In a study evaluating the neuroprotective effects of various tetrahydropyridine derivatives, 5-Bromo-4-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyridine hydrochloride was found to significantly inhibit AChE activity without exhibiting cytotoxic effects on neuronal cell lines at concentrations up to 25 μM .

Case Study 2: Antimicrobial Activity

Another research project investigated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated a notable reduction in bacterial growth at low concentrations, supporting its potential use as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 5-Bromo-4-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyridine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Critical Analysis of Evidence Limitations

The provided evidence lacks direct data on the target compound’s synthesis, stability, or bioactivity. For instance:

Recommendations for Future Research

Experimental Profiling : Assess the target compound’s binding affinity for histamine, serotonin, or dopamine receptors.

Salt Form Optimization : Compare hydrochloride with other salts (e.g., glutarate) to optimize solubility and bioavailability.

Computational Modeling: Predict interactions with known targets using molecular docking studies.

Biological Activity

5-Bromo-4-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyridine hydrochloride is a pyridine derivative notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, including interaction with various enzymes and cellular pathways, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom at the 5-position of the pyridine ring and a tetrahydropyridine moiety, which enhances its reactivity and biological properties. Its molecular formula is with a molecular weight of approximately 176.05 g/mol .

1. Enzyme Interaction

Research indicates that 5-Bromo-4-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyridine interacts with several key enzymes involved in metabolic pathways. Notably, it has been shown to modulate activities related to:

- Na-ATPase inhibition : This interaction suggests potential applications in treating conditions related to ion transport dysregulation .

- Antiparasitic activity : The compound has demonstrated effectiveness against malaria parasites by inhibiting PfATP4-associated Na-ATPase activity, which is crucial for parasite survival .

Case Studies

-

Neuroprotective Applications :

- A study highlighted the neuroprotective potential of tetrahydropyridine derivatives in models of neurodegenerative diseases. The unique structure of 5-Bromo-4-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyridine suggests it may offer similar benefits by protecting neuronal cells from oxidative stress and apoptosis.

- Anticancer Activity :

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine | MPTP | Neurotoxin used in Parkinson’s disease research |

| 5-Bromo-3-nitropicolinonitrile | - | Contains a nitro group; used in various synthetic applications |

| 5-Bromo-2-methylpyridin-3-amine | - | Exhibits different reactivity due to amino group presence |

The distinct bromine substitution at the 5-position of the pyridine ring in 5-Bromo-4-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyridine differentiates it from other similar compounds by imparting unique chemical reactivity and biological properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.